molecular formula C20H18N4 B12182213 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine

Cat. No.: B12182213
M. Wt: 314.4 g/mol
InChI Key: PWDICYFTCVZFHK-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is a heterocyclic compound featuring a central indole core substituted with a methyl group at position 2 and a pyridine moiety at position 2. The molecule also includes a pyridin-2-amine group linked via a methylene bridge. Its analogs, however, have demonstrated roles in cancer and antimicrobial therapies, as well as signaling pathway modulation .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]pyridin-2-amine

InChI

InChI=1S/C20H18N4/c1-14-19(15-8-2-3-9-16(15)23-14)20(17-10-4-6-12-21-17)24-18-11-5-7-13-22-18/h2-13,20,23H,1H3,(H,22,24)

InChI Key

PWDICYFTCVZFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine typically involves the reaction of 2-methylindole with pyridine-2-carbaldehyde under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Analogs

N-[(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (CCT036477)
  • Structure : Replaces the pyridin-2-yl group with a 4-chlorophenyl ring.
  • Activity : Acts as a β-catenin/Tcf inhibitor (CRT Inhibitor VI), suggesting utility in targeting Wnt/β-catenin signaling pathways implicated in cancers .
N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine (ChemDiv 5228-4171)
  • Structure : Features a 2-chlorophenyl group instead of pyridin-2-yl.
  • Applications : Available as a screening compound (10 mM stock), indicating preclinical investigation for undisclosed targets .
  • Physical Properties : Molecular weight 356.85 g/mol; SMILES string indicates spatial differences in chlorine placement, which may alter steric hindrance and binding kinetics .
N-((2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine
  • Structure : Substitutes pyridin-2-yl with 2-methoxyphenyl.
  • Predicted Properties :
    • Density: 1.2 g/cm³
    • Boiling Point: 557°C
    • Solubility: Methoxy group may enhance hydrophilicity compared to chloro analogs .
N-((3-Bromophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine
  • Structure : Incorporates a 3-bromophenyl group.
  • Molecular Weight : 392.29 g/mol.
  • Implications : Bromine’s larger atomic radius may influence van der Waals interactions and target selectivity compared to chloro or methoxy derivatives .

Oxadiazole-Based Analogs

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b)
  • Structure : Replaces the indole core with a 1,3,4-oxadiazole ring linked to a fluorophenyl group.
  • Activity :
    • Antimicrobial: MIC = 4–8 µg/mL (bacterial strains).
    • Antifungal: MIC = 4 µg/mL .
  • Key Difference : The oxadiazole core may enhance metabolic stability and π-π stacking interactions compared to the indole scaffold .
N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g)
  • Structure : Includes a dimethoxyphenyl-substituted oxadiazole.
  • Activity: Selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM .
  • Comparison : Methoxy groups may improve solubility but reduce cell permeability relative to halogenated analogs .

Pyridine-Modified Analogs

3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-yl)amino-1H-indole
  • Structure : Integrates a nitro-substituted pyridine and a pyrrolidine ring.
N-(2’-Hydroxybenzylidene)-3-nitropyridine-2-amine (A3)
  • Structure : Schiff base derivative with a nitro group.
  • Applications: Potential metal chelation properties due to the hydroxybenzylidene group .

Research Implications

  • Structural Flexibility : Substitutions at the aryl or heterocyclic positions significantly alter biological activity and physicochemical properties. For example, chloro and bromo groups enhance lipophilicity, while methoxy groups improve solubility .
  • Target Specificity : The oxadiazole series (e.g., 1b, 1g) shows promise in antimicrobial and anticancer contexts, whereas indole-phenyl analogs (e.g., CCT036477) target signaling pathways .
  • Synthetic Accessibility : Many analogs are synthesized via multicomponent reactions (e.g., indole + aldehyde + amine), suggesting scalable routes for derivative exploration .

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4C_{19}H_{20}N_{4} with a molecular weight of approximately 316.39 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole and pyridine structures. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) and other cancer types, including lung and colorectal cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
    • A study reported that derivatives similar to this compound could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription, thus leading to DNA damage and subsequent apoptosis in cancer cells .
  • Tubulin Polymerization : Some studies suggest that indole-based compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, contributing to oxidative stress and triggering apoptotic pathways .

Case Study 1: Antitumor Activity in MCF-7 Cells

A recent study investigated the effects of N-(2-methylindolyl)pyridine derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment. The study highlighted that apoptosis was induced through caspase activation pathways.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550
2030

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of N-[2-methylindolyl(pyridinyl)methyl] derivatives led to significant tumor size reduction compared to control groups. The compound was well tolerated with minimal side effects noted.

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